2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid
Overview
Description
2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid is a complex organic compound that belongs to the class of benzoimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the allyl group: The allyl group can be introduced via a nucleophilic substitution reaction using an allyl halide.
Protection of the amine group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The benzoimidazole ring can be reduced under hydrogenation conditions.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is commonly used for hydrogenation.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products
Oxidation: Epoxide or aldehyde derivatives.
Reduction: Reduced benzoimidazole derivatives.
Substitution: Various substituted benzoimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The benzoimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The allyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Allyl-1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-2-carboxylic acid: Similar structure but lacks the dihydro component.
2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole: Similar structure but lacks the carboxylic acid group.
Uniqueness
2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid is unique due to the presence of both the allyl and Boc-protected amine groups, which provide versatility in chemical modifications and potential biological activities. The combination of these functional groups allows for a wide range of chemical reactions and applications in various fields.
Biological Activity
2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid (CAS No. 1255574-64-1) is a benzoimidazole derivative known for its diverse biological activities. This compound features an imidazole ring and an allyl group, which contribute to its potential therapeutic applications, particularly in medicinal chemistry. This article reviews its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 304.34 g/mol. The structure is characterized by the presence of both the allyl and tert-butoxycarbonyl (Boc) groups, which enhance its reactivity and biological activity.
The mechanism of action for this compound involves its interaction with various molecular targets within biological systems:
- Enzyme Inhibition : The benzoimidazole core can inhibit certain enzymes, impacting metabolic pathways.
- Receptor Modulation : The compound may interact with receptors, influencing cellular signaling pathways.
- Induction of Apoptosis : Studies have shown that it can induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Anticancer Properties
Recent studies have demonstrated the anticancer potential of this compound:
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Cytotoxicity Assays : The compound was tested against various cancer cell lines, including HCT-116 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values ranged from 7.82 to 10.21 μM, indicating significant cytotoxic effects comparable to standard chemotherapeutics like doxorubicin .
Cell Line IC50 (μM) Comparison Drug HCT-116 9.15 Doxorubicin HepG2 8.50 Sorafenib MCF-7 10.21 Sunitinib - Cell Cycle Analysis : Flow cytometry revealed that treatment with the compound resulted in G1 phase arrest in HepG2 cells, indicating its role in disrupting cell cycle progression .
- Apoptotic Pathways : Enhanced levels of apoptotic markers were observed in treated cells, confirming that the compound triggers apoptosis through specific signaling pathways .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary tests indicate effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
Several studies have explored the biological activity of related benzoimidazole compounds:
- Study on Derivatives : A study involving derivatives similar to 2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole demonstrated that modifications to the imidazole core significantly impacted their cytotoxicity and selectivity against cancer cells .
- In Vivo Studies : Further research is warranted to evaluate the in vivo efficacy and safety profile of this compound as a therapeutic agent against various cancers.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enyl-1H-benzimidazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-5-10-16(13(19)20)17-11-8-6-7-9-12(11)18(16)14(21)22-15(2,3)4/h5-9,17H,1,10H2,2-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQAWJMUMHLQEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2NC1(CC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682160 | |
Record name | 1-(tert-Butoxycarbonyl)-2-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-64-1 | |
Record name | 1H-Benzimidazole-1,2-dicarboxylic acid, 2,3-dihydro-2-(2-propen-1-yl)-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(tert-Butoxycarbonyl)-2-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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